7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
Chromeno[2,3-d]pyrimidin-4-ones are a class of organic compounds that are part of the larger family of chromenes. They are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and cyclization . For example, the synthesis of pyrido[2,3-d]pyrimidin-5-one involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex, with multiple rings and functional groups . The exact structure would depend on the specific substituents and their positions on the chromeno[2,3-d]pyrimidin-4-one core.Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on the specific substituents and reaction conditions . For example, they might participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-2-(3-propan-2-yloxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12(2)25-16-6-4-5-14(10-16)19-22-20(24)17-11-15-9-13(3)7-8-18(15)26-21(17)23-19/h4-10,12H,11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLFURMUXCUVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-isopropoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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